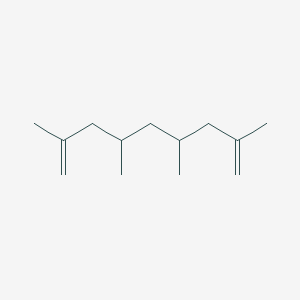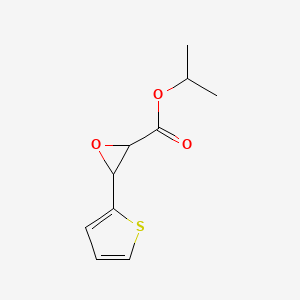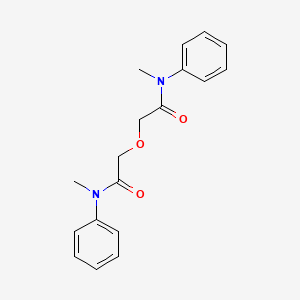
2,2'-Oxybis(N-methyl-N-phenylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(N-methyl-N-phenylacetamide) is a chemical compound known for its unique structure and properties It belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N-methyl-N-phenylacetamide) typically involves the reaction of N-methyl-N-phenylacetamide with an appropriate oxidizing agent. One common method is the oxidative coupling of N-methyl-N-phenylacetamide using a catalyst such as copper(II) chloride in the presence of an oxidant like hydrogen peroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Oxybis(N-methyl-N-phenylacetamide) may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Oxybis(N-methyl-N-phenylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to simpler amide compounds.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, copper(II) chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex amides, while reduction can produce simpler amides or amines.
Applications De Recherche Scientifique
2,2’-Oxybis(N-methyl-N-phenylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2’-Oxybis(N-methyl-N-phenylacetamide) exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2,2’-Oxybis(N-ethyl-N-phenylacetamide): Similar structure with an ethyl group instead of a methyl group.
2,2’-Oxybis(N-(3-methoxypropyl)-2-phenylacetamide): Contains a methoxypropyl group, offering different reactivity and applications.
Uniqueness: 2,2’-Oxybis(N-methyl-N-phenylacetamide) is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the methyl group influences its chemical behavior and interactions, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
150369-70-3 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-methyl-2-[2-(N-methylanilino)-2-oxoethoxy]-N-phenylacetamide |
InChI |
InChI=1S/C18H20N2O3/c1-19(15-9-5-3-6-10-15)17(21)13-23-14-18(22)20(2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
HIELYQQIYOVIAZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)COCC(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


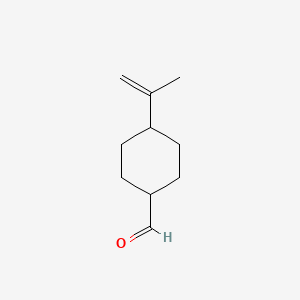
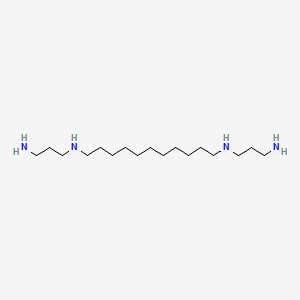
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
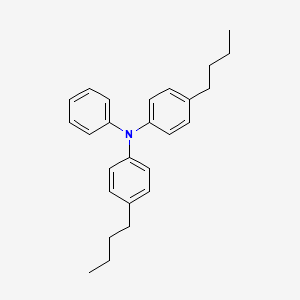

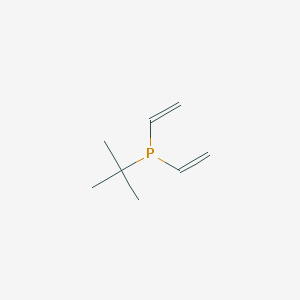
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
